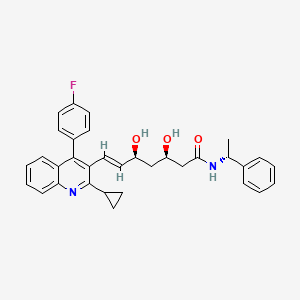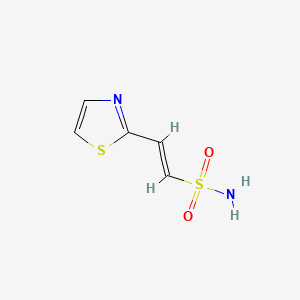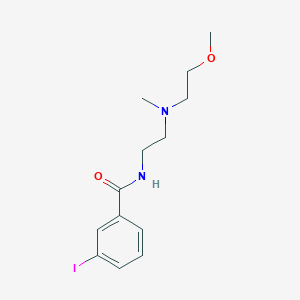
3-Iodo-N-(2-((2-methoxyethyl)(methyl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-(2-((2-methoxyethyl)(methyl)amino)ethyl)benzamide is an organic compound with the molecular formula C13H19IN2O2 This compound is characterized by the presence of an iodine atom attached to a benzamide structure, which is further substituted with a methoxyethyl and methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2-((2-methoxyethyl)(methyl)amino)ethyl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the methoxyethyl and methylamino groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzamide ring. The subsequent steps involve the reaction of the iodinated benzamide with 2-methoxyethylamine and methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-N-(2-((2-methoxyethyl)(methyl)amino)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Iodo-N-(2-((2-methoxyethyl)(methyl)amino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Iodo-N-(2-((2-methoxyethyl)(methyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide structure play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with methoxy groups instead of iodine and amino groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of the iodine and amino groups.
Uniqueness
3-Iodo-N-(2-((2-methoxyethyl)(methyl)amino)ethyl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Propiedades
Fórmula molecular |
C13H19IN2O2 |
|---|---|
Peso molecular |
362.21 g/mol |
Nombre IUPAC |
3-iodo-N-[2-[2-methoxyethyl(methyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C13H19IN2O2/c1-16(8-9-18-2)7-6-15-13(17)11-4-3-5-12(14)10-11/h3-5,10H,6-9H2,1-2H3,(H,15,17) |
Clave InChI |
ASHDAQBQPHOPGI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCNC(=O)C1=CC(=CC=C1)I)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


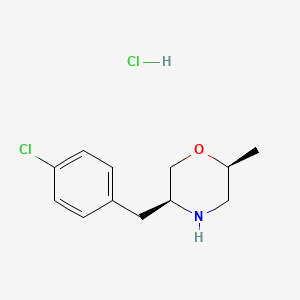
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
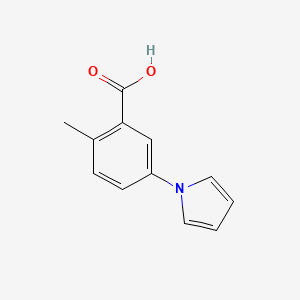
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
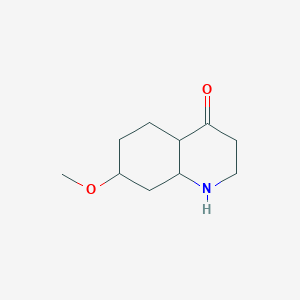
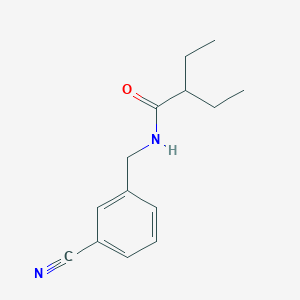

![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
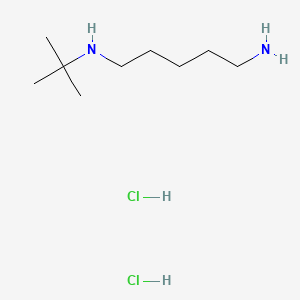
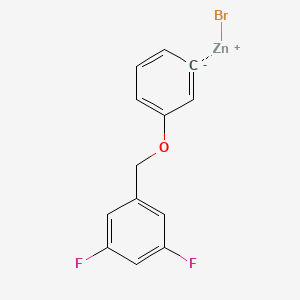
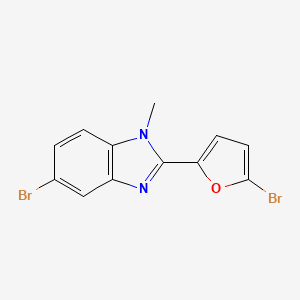
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
